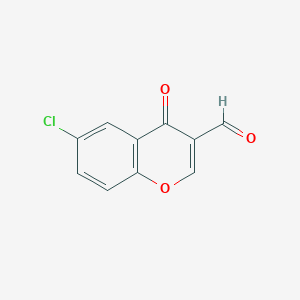

6-Chloro-3-formylchromone

説明

Historical Context of Chromone (B188151) Chemistry and Drug Discovery

The journey of chromones in science began in the early 20th century with their isolation from natural plant sources. jrespharm.comnih.gov These compounds, also known as 1,4-benzopyrones, consist of a benzene (B151609) ring fused to a pyrone ring and are a significant class within the flavonoid family. jrespharm.com Historically, plant extracts containing chromones were used in traditional medicine for their anti-inflammatory and antimicrobial properties. jrespharm.comnih.gov

A pivotal moment in the history of chromone-based drug discovery was the identification and development of khellin, a natural chromone extracted from the seeds of the Ammi visnaga plant. beilstein-journals.org Initially used as a smooth muscle relaxant, its study paved the way for the synthesis of sodium cromoglycate, a landmark anti-inflammatory drug for the treatment of asthma. jrespharm.combeilstein-journals.org This success story solidified the chromone skeleton as a valid and fruitful scaffold for medicinal chemistry endeavors, spurring further research into its derivatives. vwr.comacs.org

3-Formylchromone as a Versatile Precursor in Organic Synthesis

Within the broader class of chromones, 3-formylchromone has emerged as a particularly valuable and versatile precursor in organic synthesis. rsc.orgnih.gov Its synthetic importance is derived from the presence of multiple electrophilic sites: the C2 and C4 positions of the pyrone ring and the carbon atom of the formyl group. rsc.org This electronic arrangement allows 3-formylchromone to act as a Michael acceptor, a heterodiene, or a dienophile, opening up a plethora of reaction pathways. rsc.org

Chemists have extensively utilized 3-formylchromone for the synthesis of various heterocyclic systems. rsc.orgeurjchem.com It readily undergoes condensation reactions with a wide range of carbon and nitrogen nucleophiles. eurjchem.com For instance, reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems, often through an initial reaction at the formyl group followed by an intramolecular attack on the C2 position of the pyrone ring, leading to ring-opening and subsequent rearrangement. beilstein-journals.orgrsc.org The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones. nih.govthieme-connect.com

Positioning of 6-Chloro-3-formylchromone within Contemporary Chromone Research

This compound is situated at the forefront of contemporary chromone research, serving as a crucial starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.com The presence of the chlorine atom at the 6-position is of particular interest as halogenated organic compounds often exhibit enhanced biological activities.

Current research on this compound is focused on several key areas:

Synthesis of Novel Heterocycles: It is extensively used as a synthon for creating more complex heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines, through reactions involving its formyl group and the reactive pyrone ring system. beilstein-journals.orgchemimpex.com

Medicinal Chemistry: Researchers are actively exploring derivatives of this compound for their potential as anti-inflammatory, anticancer, and antimicrobial agents. chemimpex.comdergipark.org.trresearchgate.net For example, it has shown activity as an antibacterial and antibiofilm compound against pathogenic Vibrio species. dergipark.org.tr

Multicomponent Reactions: The compound is a valuable substrate in multicomponent reactions, which are highly efficient one-pot syntheses for generating molecular diversity and creating libraries of compounds for biological screening. beilstein-journals.org

Materials Science: Its unique chromone structure also lends itself to the development of fluorescent probes for biological imaging and advanced materials with specific optical properties. chemimpex.com

The reactivity of this compound is highly dependent on the reaction conditions, such as the solvent and catalysts used, allowing for selective synthesis of different products. For instance, its reaction with 2-aminobenzothiazoles can yield imines or 2-alkoxy-3-enamines depending on the alcohol used as a solvent. rsc.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClO₃ | nih.govchemimpex.com |

| Molecular Weight | 208.6 g/mol | chemimpex.com |

| CAS Number | 42248-31-7 | nih.govchemimpex.com |

| Appearance | Light cream colored solid | chemimpex.com |

| Melting Point | 164-170 °C | chemimpex.com |

| Purity | ≥98.0% | vwr.com |

| IUPAC Name | 6-chloro-4-oxochromene-3-carbaldehyde | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Data | Values | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.43-7.55 (m, 2H, Ar); 7.73-7.79 (m, 1H, Ar); 8.29 (dd, 1H, Ar); 8.55 (s, 1H, Ar); 10.38 (s, 1H, CHO) | jrespharm.com |

| IR (vaseline oil, cm⁻¹) | ν C=O (CHO) 1695, ν C=O (chromone) 1660, ν C=C 1610 | jrespharm.com |

| UV (ethanol, λₘₐₓ) | 224, 313, 346 nm | jrespharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGLNCRTMDRUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332754 | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42248-31-7 | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 6 Chloro 3 Formylchromone and Its Derivatives

Established Synthetic Routes for 6-Chloro-3-formylchromone

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. researchgate.netcore.ac.uk This method has proven to be highly efficient for producing various substituted 3-formylchromones. researchgate.net

Vilsmeier-Haack Reaction: Mechanistic Insights and Optimization Strategies

The Vilsmeier-Haack reaction is a powerful formylation technique used for electron-rich aromatic and heteroaromatic compounds. numberanalytics.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

Mechanism:

The reaction mechanism proceeds through several key steps: numberanalytics.com

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comwikipedia.org

Electrophilic Attack: The electron-rich starting material, in this case, a substituted 2-hydroxyacetophenone (B1195853), attacks the Vilsmeier reagent. researchgate.netnumberanalytics.com

Cyclization and Formylation: The reaction involves a double formylation of the o-hydroxyacetophenone followed by cycloaddition and subsequent dehydration to yield the final 3-formylchromone product. researchgate.net

Optimization:

The efficiency of the Vilsmeier-Haack reaction can be influenced by several factors. The reaction is typically conducted by adding POCl₃ dropwise to a cooled solution of the appropriate 2-hydroxyacetophenone in DMF. uchile.cl The reaction mixture is often kept at room temperature overnight before being worked up with cold water to precipitate the solid product. asianpubs.org Yields for this reaction are generally good, with reports of around 71% for this compound. asianpubs.org

One-pot synthesis using a bis-(trichloromethyl) carbonate/DMF reagent system has also been reported as an effective method for producing 3-formylchromones. researchgate.net

Alternative Synthetic Pathways to this compound

While the Vilsmeier-Haack reaction is the most prevalent method, other synthetic strategies exist. For instance, this compound can be prepared from 4-chloro-2-hydroxy acetophenone. core.ac.uk Additionally, synthetic routes starting from nitrones have been developed, leading to the formation of 2-anilino-6-chloro-3-formylchromone, which can be further modified. researchgate.net

Derivatization Strategies of the Formyl Group in this compound and Related 3-Formylchromones

The aldehyde functional group at the C-3 position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. chemimpex.comniscpr.res.in

Condensation Reactions with Active Methylene (B1212753) and Methyl Compounds

Condensation reactions provide a straightforward method for extending the molecular framework of 3-formylchromones. niscpr.res.innih.gov These reactions typically involve the reaction of the formyl group with compounds containing an active methylene or methyl group. nih.gov

The Knoevenagel condensation is a widely used reaction for this purpose. It involves the reaction of 3-formylchromones with active methylene compounds, often in the presence of a base or under green conditions. niscpr.res.inresearchgate.net An efficient and environmentally friendly method utilizes polyethylene (B3416737) glycol 400 (PEG-400) as a solvent under microwave irradiation, eliminating the need for a catalyst. niscpr.res.inniscpr.res.in This approach has been successfully applied to various 3-formylchromones, including those with electron-withdrawing substituents like the chloro group at the 6-position. niscpr.res.in

The reaction of 3-formylchromones with active methylene compounds such as malononitrile (B47326) and cyanoacetamide in PEG-400 under microwave irradiation leads to the formation of chromylidene nitriles in excellent yields (typically 90-95%) and short reaction times (2-7 minutes). niscpr.res.in

Table 1: Knoevenagel Condensation of 3-Formylchromones with Acyclic Active Methylene Compounds niscpr.res.in

| 3-Formylchromone Substituent | Active Methylene Compound | Product | Yield (%) |

| 6-Cl | Malononitrile | 3-(2,2-Dicyanovinyl)-6-chlorochromone | 92 |

| 6-Cl | Cyanoacetamide | 3-(2-Carbamoyl-2-cyanovinyl)-6-chlorochromone | 90 |

This table is based on data from a study on uncatalysed Knoevenagel condensations. niscpr.res.in

3-Formylchromones readily undergo condensation with barbituric acid and its derivatives. nih.govmdpi.com The reaction of 3-formylchromone with barbituric acid in refluxing pyridine (B92270) yields the corresponding condensation product in high yield. nih.govmdpi.com Similarly, reactions with 1,3-dimethylbarbituric acid proceed under similar conditions. scispace.com

These condensations are a key step in the synthesis of more complex heterocyclic systems. For example, a three-component reaction of 3-formylchromones, barbituric acid derivatives, and alkyl isocyanides in DMF can produce furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net

Condensations with Five-Membered Heterocycles

The formyl group of this compound readily participates in condensation reactions with active methylene compounds found in various five-membered heterocycles. These reactions, often of the Knoevenagel type, provide a direct route to complex heterocyclic systems. mdpi.com

For instance, the condensation of this compound with 1,3-indandione (B147059) can be achieved under several conditions. Refluxing in glacial acetic acid with a piperidine (B6355638) catalyst for 20 minutes, or using microwave irradiation in acetic anhydride (B1165640) without a catalyst for 4-6 minutes, results in the formation of the corresponding condensation product in yields ranging from 61% to 92%. mdpi.com A nearly identical yield of 61% can also be obtained by carrying out the reaction in ethanol (B145695) at room temperature without a catalyst. mdpi.com

Similarly, condensation with barbituric acid derivatives in refluxing pyridine for just 10 minutes can lead to the product in a high yield of 94%. mdpi.com The reactivity of this compound extends to other five-membered heterocycles like 2-benzimidazolylacetonitrile, which upon reaction in ethanol at room temperature, yields the condensation product in 96% yield. mdpi.com

These examples highlight the utility of this compound in synthesizing a diverse range of fused and linked heterocyclic systems. The reaction conditions can often be tuned to achieve high yields and selectivity.

Nucleophilic Additions and Substitutions at Electrophilic Centers

The electrophilic nature of the formyl carbon, as well as carbons C-2 and C-4 of the pyrone ring, makes this compound susceptible to a variety of nucleophilic attacks. mdpi.comd-nb.info These reactions can lead to a diverse array of products, including imines, chromanones, and enaminoketones, often with high selectivity.

Reactions with Primary Amines: Formation of Imine and Chromanone Derivatives

The reaction of this compound with primary amines can proceed through different pathways depending on the reaction conditions, particularly the solvent. researchgate.net In a non-polar solvent like dry toluene, under Dean-Stark conditions with a catalytic amount of p-toluenesulfonic acid, the reaction typically yields imine derivatives (Schiff bases). nih.gov However, in alcoholic solvents such as methanol (B129727) or isopropanol (B130326), the reaction often leads to the formation of 4-chromanone (B43037) derivatives. researchgate.net

For example, the reaction of this compound with primary aromatic amines in isopropanol has been shown to exclusively produce the corresponding 4-chromanone derivatives in yields of 66-93%. researchgate.net The mechanism involves a nucleophilic addition to the formyl group, followed by an attack of the solvent's alkoxide on the C-2 position of the chromone (B188151) ring, leading to ring opening and subsequent rearrangement to form the stable chromanone structure. researchgate.net

A three-component reaction involving 3-formyl-6-methylchromone, a primary amine (like aniline (B41778) or its derivatives), and a secondary phosphine (B1218219) oxide in acetonitrile (B52724) at room temperature can selectively produce α-aminophosphine oxide derivatives in high yields (up to 95%). acs.orgnih.gov

Table 1: Products from Reactions with Primary Amines

| Reactant 1 | Reactant 2 | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|

| This compound | Primary Aromatic Amine | Isopropanol | 4-Chromanone Derivative | 66-93 |

| 3-Formyl-6-methylchromone | Aniline | Acetonitrile | α-Aminophosphine Oxide | 94 |

| 3-Formyl-6-methylchromone | p-Anisidine | Acetonitrile | α-Aminophosphine Oxide | 95 |

Reactions with Secondary Amines: Divergent Pathways to Enaminoketones and Chromanone Derivatization

The reaction of 3-formylchromones with secondary amines also demonstrates solvent and substrate dependency, leading to different product classes. d-nb.info In ethanol, the reaction of 3-formylchromone with cyclic secondary amines like pyrrolidine, piperidine, or N-methylpiperazine typically results in the formation of enaminoketones through a ring-opening pathway. d-nb.info This process likely involves the formation of a Michael adduct, followed by deformylation and ring cleavage facilitated by a second equivalent of the amine. d-nb.info

Conversely, when the reaction is conducted in methanol at room temperature with stoichiometric amounts of a cyclic secondary amine (e.g., morpholine, pyrrolidine), the major products are (E)-2-methoxy-3-(dialkylaminomethylene)chroman-4-ones, with yields ranging from 27-69%. d-nb.info The poor solubility of these chromanone derivatives in methanol is a key factor, as their crystallization from the reaction mixture shifts the equilibrium towards their formation. d-nb.info

The nature of the amine also plays a crucial role. For instance, while many cyclic secondary amines yield chromanone derivatives in methanol, reactions with diethylamine (B46881) or dibenzylamine (B1670424) under similar conditions lead to complex mixtures of unidentified products, suggesting that a cyclic structure for the amine is beneficial for this transformation. d-nb.info

Table 2: Influence of Solvent on Reaction with Secondary Amines

| Secondary Amine | Solvent | Product Type |

|---|---|---|

| Pyrrolidine | Ethanol | Enaminoketone |

| Morpholine | Methanol | (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one |

Reactions with Amides: Acetal (B89532) Formation and Regioselectivity

The reaction of this compound with amides, such as acetamide (B32628), formamide (B127407), and benzamide, in alcoholic solvents like methanol or propanol, leads to the formation of the corresponding acetals with good yields (71-82%). nih.govresearchgate.net This reaction proceeds regardless of the specific amide or alcohol used and can even occur in the absence of an amide, indicating the primary role of the alcohol in the acetal formation. nih.govresearchgate.net

For example, stirring this compound with acetamide in methanol at 30-40°C for 12 hours results in the formation of 6-chloro-3-(dimethoxymethyl)-4H-chromen-4-one in 81% yield. nih.govresearchgate.netrsc.org This outcome contrasts with the reactions involving amines, which typically yield imines or enamines. nih.gov The formation of acetals is a known reaction in alcoholic media under both acidic and basic conditions, often catalyzed by Lewis acids. nih.govresearchgate.net

The regioselectivity of this reaction is high, with the acetal formation occurring exclusively at the formyl group, leaving the chromone ring intact. This selectivity provides a useful method for protecting the aldehyde functionality while allowing for further transformations on the chromone scaffold.

Table 3: Acetal Formation from this compound

| Amide | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Acetamide | Methanol | 6-Chloro-3-(dimethoxymethyl)-4H-chromen-4-one | 81 |

| Formamide | Methanol | 6-Chloro-3-(dimethoxymethyl)-4H-chromen-4-one | 75 |

Ring-Opening and Rearrangement Reactions of the γ-Pyrone Ring

The γ-pyrone ring of this compound is susceptible to nucleophilic attack, particularly at the C-2 position, which can initiate a cascade of ring-opening and rearrangement reactions. mdpi.comscispace.com These transformations are highly dependent on the nature of the nucleophile and the reaction conditions, leading to a wide variety of heterocyclic products. scispace.com

For example, when 6-substituted 3-formylchromones are refluxed with malonamide (B141969) in pyridine, the pyrone ring opens, and the intermediate undergoes cyclization to form 3-substituted 5-(2-hydroxybenzoyl)-2(1H)-pyridones in 62-71% yields. mdpi.com Similarly, reaction with 5-aminopyrazoles in refluxing ethanol with a catalytic amount of p-toluenesulfonic acid results in the formation of substituted 3-(2-hydroxybenzoyl)pyrazolo[3,4-b]pyridines. nih.gov This transformation proceeds via an initial enamine formation, followed by ring-opening and an intramolecular electrophilic attack of the pyrazole (B372694) ring. nih.gov

The reaction of 3-formylchromones with primary amines or formamide can also lead to pyridine derivatives after nucleophilic attack and subsequent rearrangement. mdpi.com These reactions underscore the utility of the γ-pyrone ring as a latent precursor for the synthesis of other heterocyclic systems. The electron-withdrawing or donating nature of substituents on the chromone ring can influence the reaction kinetics, with electron-donating groups generally accelerating the formation of the rearranged products. nih.gov

Selective Reduction Reactions of the Formyl Group to Hydroxymethylchromones

The selective reduction of the formyl group in this compound to a hydroxymethyl group, without affecting the carbonyl group of the pyrone ring or the double bond, is a valuable transformation for creating new derivatives. uchile.cl While various reducing agents have been explored, achieving high selectivity can be challenging.

A particularly effective and improved method involves the use of basic alumina (B75360) in 2-propanol. uchile.cl Treating this compound dissolved in 2-propanol with basic alumina at 75°C for 4 hours selectively reduces the formyl group to yield 6-chloro-3-hydroxymethylchromone in good yields. uchile.cl This method is advantageous as it does not require prior activation of the alumina at high temperatures. uchile.cl

Other reported methods have shown variable success. For instance, the use of sodium borohydride (B1222165) with aluminum chloride resulted in very low yields. uchile.cl Reduction with diborane (B8814927) has been reported as a high-yield method, but the use of basic alumina in 2-propanol offers a more convenient and safer alternative. uchile.cl The resulting 3-hydroxymethylchromone derivatives are valuable intermediates for further synthetic elaborations. core.ac.uk

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Indandione |

| Barbituric acid |

| 2-Benzimidazolylacetonitrile |

| p-Toluenesulfonic acid |

| 4-Chromanone |

| 3-Formyl-6-methylchromone |

| Aniline |

| Acetonitrile |

| α-Aminophosphine oxide |

| Pyrrolidine |

| Piperidine |

| N-Methylpiperazine |

| Enaminoketone |

| Morpholine |

| (E)-2-methoxy-3-(dialkylaminomethylene)chroman-4-one |

| Diethylamine |

| Dibenzylamine |

| Acetamide |

| Formamide |

| Benzamide |

| Methanol |

| Propanol |

| 6-Chloro-3-(dimethoxymethyl)-4H-chromen-4-one |

| Malonamide |

| Pyridine |

| 5-(2-Hydroxybenzoyl)-2(1H)-pyridone |

| 5-Aminopyrazole |

| Ethanol |

| 3-(2-Hydroxybenzoyl)pyrazolo[3,4-b]pyridine |

| 2-Propanol |

| 6-Chloro-3-hydroxymethylchromone |

| Sodium borohydride |

| Aluminum chloride |

| Diborane |

| p-Anisidine |

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the synthesis of the this compound skeleton and its subsequent conversion into more complex derivatives. The primary method for synthesizing 3-formylchromones, including the 6-chloro variant, is the Vilsmeier-Haack reaction, which utilizes a reagent formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). uchile.clasianpubs.org This reaction formylates electron-rich aromatic systems, such as the precursor o-hydroxyacetophenones, to yield the target chromone in a single step. uchile.clresearchgate.net Alternative reagent systems like bis-(trichloromethyl)carbonate (BTC)/DMF have also been reported for this one-pot synthesis. researchgate.net

For the derivatization of this compound, various catalysts are employed to guide the reaction toward specific products. Acid catalysts are commonly used for condensation reactions. For instance, p-toluenesulfonic acid (PTSA) has been effectively used to catalyze the reaction between 3-formylchromones and amines. rsc.org In the reaction with 2-aminobenzothiazoles in dry toluene, PTSA facilitates the formation of the corresponding imines. rsc.org Similarly, in the synthesis of pyrazolo[3,4-b]pyridine derivatives from 3-formylchromones and 5-aminopyrazoles in ethanol, PTSA serves as the catalyst. nih.gov Acetic acid has also been used as a catalyst for the reaction of 3-formylchromones with carbohydrazide (B1668358) derivatives in methanol to produce hydrazides in good yields. nih.gov

In addition to acid catalysts, metal-based catalysts and basic catalysts are also utilized. Iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive catalyst for the synthesis of 3-acylchromones from ortho-hydroxyarylenaminone precursors. acs.org Copper catalysts have been explored for various transformations, including the synthesis of N-arylindole-3-carboxamides. rsc.org In some multi-component reactions, basic catalysts such as diisopropylethylamine (DIPEA) are used to promote the formation of specific products, like phosphinoyl-functionalized 3-(phenylamino)methylene chromanones. acs.org

| Catalyst/Reagent System | Reaction Type | Substrate(s) | Product Type | Ref. |

| POCl₃ / DMF | Vilsmeier-Haack (Synthesis) | 5-Chloro-2-hydroxyacetophenone | This compound | uchile.clasianpubs.org |

| p-Toluenesulfonic acid (PTSA) | Condensation / Imination | This compound, 2-aminobenzothiazole | Imine derivative | rsc.org |

| p-Toluenesulfonic acid (PTSA) | Rearrangement / Cyclization | 3-Formylchromone, 5-aminopyrazole | Pyrazolo[3,4-b]pyridine | nih.gov |

| Acetic Acid | Condensation | 3-Formylchromone, Carbohydrazide | Hydrazide derivative | nih.gov |

| FeCl₃ | Acylation / Cyclization | ortho-Hydroxyarylenaminone | 3-Acylchromone | acs.org |

| Diisopropylethylamine (DIPEA) | Three-component reaction | 3-Formyl-6-methylchromone, Aniline, Diphenylphosphine oxide | Phosphinoyl-functionalized chromanone | acs.org |

Application of Microwave Irradiation in Chromone Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced selectivity. researchgate.netresearchgate.net This "green chemistry" approach has been successfully applied to the synthesis of various chromone derivatives. researchgate.netscirp.org

The synthesis of rhodamine-derived imines from substituted 3-formylchromones provides a clear example of the efficiency of microwave irradiation. In a study involving the condensation of a rhodamine hydrazide derivative with 6-chloro-3-formyl-7-methylchromone (B182476) in ethanol, microwave heating under controlled conditions resulted in high yields in a matter of minutes. scirp.orgnsf.gov This rapid and efficient synthesis requires minimal solvent and often yields products pure enough to not require extensive purification. scirp.org The use of microwave irradiation accelerates the reaction, leading to product yields between 82% and 89% in just 20 to 30 minutes. scirp.org

Microwave heating has also been employed in the synthesis of other heterocyclic systems starting from 3-formylchromones. For instance, the condensation of 3-formylchromones with nih.govwikipedia.orgthiazolo[3,2-a]benzimidazol-3(2H)-one was achieved with high yields (60–97%) under microwave irradiation for only 18–30 minutes, compared to 1.5–3 hours required for classical heating. mdpi.com These examples underscore the utility of microwave technology to expedite the synthesis of complex chromone-based molecules. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Method/Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |

| Rhodamine hydrazide | 6-Chloro-3-formyl-7-methylchromone | Microwave/Ethanol | 100 | 30 | 82.2 | scirp.org |

| Rhodamine hydrazide | 6-Chloro-3-formyl-7-methylchromone | Microwave/Ethanol | 100 | 20 | 83.1 | scirp.org |

| Rhodamine hydrazide | 6-Chloro-3-formyl-7-methylchromone | Microwave/Ethanol | 80 | 30 | 85 | scirp.org |

| Rhodamine hydrazide | 6-Chloro-3-formyl-7-methylchromone | Microwave/Ethanol | 80 | 20 | 89 | scirp.org |

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. The transformations of this compound are often governed by the electrophilic nature of the formyl group and the C2-C3 double bond of the pyrone ring.

The synthesis of this compound itself proceeds via the Vilsmeier-Haack reaction . The mechanism involves the formation of a Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of DMF with POCl₃. wikipedia.org This electrophilic reagent then attacks the electron-rich aromatic ring of the precursor o-hydroxyaryl ketone, leading to formylation and subsequent cyclization to form the chromone ring system. uchile.clwikipedia.orgorganic-chemistry.org

A common transformation of 3-formylchromones involves nucleophilic attack and pyrone ring-opening . When reacting with nucleophiles like secondary amines, the reaction pathway is highly dependent on the solvent and the nature of the amine. d-nb.info The mechanism can involve an initial 1,4-Michael addition of the amine to the C2-C3 double bond. d-nb.info This is often followed by the opening of the pyrone ring, which can lead to rearranged products. mdpi.comd-nb.info For example, the reaction of 3-formylchromones with 5-aminopyrazole in ethanol proceeds through an isolable enamine-adduct intermediate, which then undergoes ring-opening and an intramolecular electrophilic attack to form a new pyrazolo[3,4-b]pyridine system. nih.gov

Multi-component reactions involving this compound have also been mechanistically investigated. In a three-component Kabachnik–Fields reaction of 3-formyl-6-methylchromone, an amine, and a secondary phosphine oxide, two primary mechanistic pathways were considered. acs.org

Path I : The reaction begins with the addition of the phosphine oxide to the formyl group to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate. This intermediate then reacts with the amine to yield the final α-aminophosphine oxide product. acs.org

Path II : The reaction starts with the condensation of the 3-formylchromone and the amine to form a Schiff base (imine) intermediate, which is then attacked by the phosphine oxide. acs.org Experimental studies, including ³¹P NMR analysis, revealed that for the reaction with aniline, the transformation proceeds via Path I, with the α-hydroxyphosphine oxide being the key intermediate. acs.org

Another investigated mechanism involves cycloaddition reactions . In a one-pot reaction of this compound, Meldrum's acid, and an isocyanide, the proposed mechanism begins with a Knoevenagel condensation between the formylchromone (B10848765) and Meldrum's acid to form a conjugated electron-deficient heterodiene. d-nb.info This is followed by a [4+1]-cycloaddition with the isocyanide to generate a spiro-iminolactone intermediate, which ultimately rearranges to the final succinimide (B58015) product. d-nb.info

| Transformation Type | Key Mechanistic Steps | Intermediate(s) | Reactant(s) | Ref. |

| Vilsmeier-Haack Synthesis | Electrophilic aromatic substitution, Cyclization | Vilsmeier reagent (chloroiminium ion) | 5-Chloro-2-hydroxyacetophenone, POCl₃, DMF | uchile.clwikipedia.org |

| Pyrone Ring-Opening / Rearrangement | Nucleophilic attack (1,4-addition), Ring-opening, Intramolecular cyclization | Enamine-adduct | 3-Formylchromone, 5-aminopyrazole | nih.govmdpi.com |

| Kabachnik–Fields Reaction | Addition of phosphine oxide, Substitution by amine | α-Hydroxyphosphine oxide | 3-Formyl-6-methylchromone, Aniline, Diphenylphosphine oxide | acs.org |

| [4+1] Cycloaddition | Knoevenagel condensation, [4+1] cycloaddition | Heterodiene, Iminolactone | This compound, Meldrum's acid, Isocyanide | d-nb.info |

Biological Activity and Pharmacological Investigations of 6 Chloro 3 Formylchromone and Its Derivatives

Anticancer and Antiproliferative Activities

The potential of 6-Chloro-3-formylchromone and its analogs as anticancer agents has been a primary focus of pharmacological studies. Research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, interfere with key signaling pathways, and modulate drug resistance mechanisms.

Cytotoxicity against Human Tumor Cell Lines

A number of 3-formylchromone derivatives, including this compound, have been evaluated for their cytotoxic effects against a panel of human tumor cell lines. josai.ac.jp In these studies, 6-substituted 3-formylchromones generally exhibited higher cytotoxicity than the parent 3-formylchromone compound. josai.ac.jp Notably, derivatives with a chloro group at the 6-position were among the most cytotoxic. josai.ac.jp

The cytotoxic activity is often quantified by the 50% cytotoxic concentration (CC50), which represents the concentration of a compound required to cause 50% cell death. The following table summarizes the CC50 values for this compound (designated as FC7 in the study) and related compounds against four human tumor cell lines: oral squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60). josai.ac.jp For comparison, data against normal human cells (gingival fibroblast - HGF, pulp cell - HPC, and periodontal ligament fibroblast - HPLF) are also included to indicate tumor cell specificity. josai.ac.jp

Table 1: Cytotoxicity (CC50, µM) of this compound (FC7) and Related Derivatives josai.ac.jp

| Compound | HSC-2 | HSC-3 | HSG | HL-60 | HGF | HPC | HPLF |

| 3-Formylchromone (FC1) | 89 | 225 | 332 | 59 | 552 | 322 | 678 |

| This compound (FC7) | 33 | 110 | 79 | 12 | 165 | 117 | 185 |

| 6-Bromo-3-formylchromone (FC8) | 36 | 132 | 96 | 15 | 183 | 125 | 212 |

The data indicates that this compound is significantly more cytotoxic to the tested tumor cell lines compared to the unsubstituted 3-formylchromone. josai.ac.jp

Molecular Mechanisms of Antiproliferative Action (e.g., p56lck tyrosine kinase inhibition)

The antiproliferative effects of 3-formylchromone derivatives are attributed to their interaction with specific molecular targets within cancer cells. One such target is the p56lck tyrosine kinase, a member of the Src family of protein tyrosine kinases that plays a crucial role in T-cell signaling and has been implicated in some cancers. josai.ac.jpnih.gov It has been reported that 3-formylchromone derivatives act as inhibitors of p56lck tyrosine kinase. josai.ac.jp The inhibition of this kinase can disrupt signaling pathways that are essential for cell proliferation and survival, thereby contributing to the observed cytotoxic effects. nih.gov While broad studies point to this mechanism for the class of 3-formylchromones, further research is needed to fully elucidate the specific inhibitory activity of this compound on p56lck.

Modulation of Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. iiarjournals.orgnih.gov An important mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. iiarjournals.org

Several 3-formylchromone derivatives have been identified as modifiers of multidrug resistance. josai.ac.jpiiarjournals.orgnih.gov Studies have shown that compounds such as this compound can reverse MDR in human colon cancer cells (Colo 320) and in mouse lymphoma cells transfected with the human MDR1 gene. josai.ac.jpiiarjournals.org The effectiveness of these compounds in reversing MDR appears to be related to the nature of the substituent at the 6-position, with electron-withdrawing groups like chlorine being favorable. iiarjournals.org These derivatives are thought to inhibit the function of the P-gp efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs. iiarjournals.org

Anti-inflammatory Potential and Associated Mechanisms

In addition to their anticancer properties, this compound and its derivatives have been investigated for their anti-inflammatory potential. chemimpex.com Inflammation is a complex biological response implicated in numerous diseases, and the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory process.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Molecular docking studies have been performed to investigate the interaction of 3-formylchromone derivatives with COX-1 and COX-2 enzymes. researchgate.net These in silico studies suggest that many derivatives have a greater or moderate binding affinity for these enzymes compared to the parent 3-formylchromone. researchgate.net The binding is generally characterized by the formation of hydrogen bonds with amino acid residues within the active site of both COX-1 and COX-2. researchgate.net While specific inhibitory concentration (IC50) values for this compound are not extensively reported in the reviewed literature, molecular docking studies on a range of 6-substituted 3-formylchromones have indicated a strong binding affinity with COX proteins, suggesting their potential as COX inhibitors. researchgate.net

Antimicrobial and Antibiofilm Activities

The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Consequently, there is a continuous search for new antimicrobial agents. This compound has demonstrated noteworthy activity against certain pathogenic bacteria, particularly in inhibiting both planktonic cell growth and biofilm formation. nih.govfrontiersin.orgresearchgate.net

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. A study investigating the effects of various formylchromones against Vibrio parahaemolyticus and Vibrio harveyi, two significant foodborne pathogens, identified this compound as an active compound. nih.govfrontiersin.org It exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL for the planktonic growth of these bacteria and was also shown to inhibit biofilm formation in a dose-dependent manner. nih.govfrontiersin.org Furthermore, at this concentration, it was found to decrease several virulence factors, including swimming motility and protease activity. nih.govfrontiersin.org

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | Concentration | Reference(s) |

| Vibrio parahaemolyticus | MIC | 20 µg/mL | nih.govfrontiersin.org |

| Vibrio harveyi | MIC | 20 µg/mL | nih.govfrontiersin.org |

| Vibrio parahaemolyticus | Biofilm Inhibition | Dose-dependent | nih.govfrontiersin.org |

Antibacterial Efficacy against Specific Pathogens

Recent research has highlighted the antibacterial potential of this compound, particularly against pathogenic Vibrio species.

Vibrio parahaemolyticus and Vibrio harveyi : A study investigating the effects of various chromone (B188151) derivatives found that this compound (identified as 6C3FC) exhibited significant antibacterial activity against both Vibrio parahaemolyticus and Vibrio harveyi. nih.govresearchgate.netfrontiersin.org Both pathogens are major causes of foodborne gastroenteritis, often linked to the consumption of contaminated seafood. nih.govresearchgate.netresearcher.life The minimum inhibitory concentration (MIC) for this compound against the planktonic cell growth of these bacteria was determined to be 20 µg/mL. nih.govresearchgate.netfrontiersin.org This demonstrates its potency in inhibiting the growth of these bacteria.

Helicobacter pylori : In a broader study on 3-formylchromone derivatives, the anti-H. pylori activity of several compounds was evaluated. josai.ac.jp While 6,8-dichloro-3-formylchromone showed potent activity comparable to the antibiotic metronidazole, the specific activity of this compound was also noted among the derivatives with anti-H. pylori potential. josai.ac.jp

| Pathogen | Activity | Key Findings | Citations |

|---|---|---|---|

| Vibrio parahaemolyticus | Antibacterial | MIC of 20 µg/mL for planktonic cell growth. | nih.govresearchgate.netfrontiersin.org |

| Vibrio harveyi | Antibacterial | MIC of 20 µg/mL for planktonic cell growth. | nih.govresearchgate.netfrontiersin.org |

| Helicobacter pylori | Anti-H. pylori | Derivatives of 3-formylchromone, including the 6-chloro substituted version, showed potent activity. | josai.ac.jp |

Antifungal Efficacy

The antifungal properties of chromone derivatives have also been a focus of scientific inquiry.

Studies have shown that various chromone derivatives possess antifungal activity. josai.ac.jp For instance, research on nine different Candida species revealed that certain chromone-3-carbonitriles had good antifungal activity, with MICs ranging from 5 to 50 µg/mL. researchgate.net While this particular study did not highlight this compound, it did test a related compound, 2-Amino-6-chloro-3-formylchromone, which showed high MIC values (>100 µg/mL) against the tested Candida species, indicating lower antifungal potency for this specific derivative. researchgate.netasm.org

Antiviral Efficacy, including Anti-HIV Investigations

The antiviral potential of 3-formylchromone derivatives has been explored, although with limited success for certain viruses.

A study that examined a series of 3-formylchromone derivatives for various biological activities, including anti-HIV activity, found that none of the tested chromones, including the 6-chloro derivative, exhibited any significant anti-HIV activity. josai.ac.jpresearchgate.net

Inhibition of Biofilm Formation

A significant area of research for this compound has been its ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.govresearchgate.netresearcher.life

Vibrio parahaemolyticus : this compound has been shown to dose-dependently inhibit biofilm formation by Vibrio parahaemolyticus. nih.govresearchgate.netfrontiersin.org This activity is crucial as biofilm formation on food surfaces enhances the resistance of these bacteria. nih.govresearchgate.netresearcher.life The compound was found to be an active antibiofilm agent, and at a concentration of 20 µg/mL, it significantly impaired biofilm growth. nih.govresearchgate.net Furthermore, it was capable of completely inhibiting the slimy substances and microbial cells on the surface of squid and shrimp, demonstrating its potential application in food safety. nih.govresearchgate.net

Modulation of Bacterial Virulence Factors

Beyond direct antibacterial action, this compound has been found to modulate several virulence factors in bacteria, which are molecules that enable bacteria to cause disease.

Swimming Motility and Protease Activity : In studies involving Vibrio parahaemolyticus, this compound was observed to decrease swimming motility and protease activity at a concentration of 20 µg/mL. nih.govresearchgate.netfrontiersin.org These factors are important for bacterial movement and tissue damage during infection.

Quorum Sensing : While the direct effect of this compound on quorum sensing gene expression was not as extensively detailed as its bromo-analogue in one study, the research on related formylchromones indicates that these compounds can interfere with quorum sensing pathways. nih.govresearchgate.net For instance, a related compound, 6-Bromo-3-formylchromone, was shown to inhibit the expression of genes associated with quorum sensing and biofilm formation in V. parahaemolyticus. nih.govresearchgate.netfrontiersin.org

| Virulence Factor | Effect | Pathogen | Concentration | Citations |

|---|---|---|---|---|

| Swimming Motility | Decreased | Vibrio parahaemolyticus | 20 µg/mL | nih.govresearchgate.netfrontiersin.org |

| Protease Activity | Decreased | Vibrio parahaemolyticus | 20 µg/mL | nih.govresearchgate.netfrontiersin.org |

| Fimbrial Agglutination | Decreased | Vibrio parahaemolyticus | 20 µg/mL | nih.govresearchgate.netfrontiersin.org |

| Hydrophobicity | Decreased | Vibrio parahaemolyticus | 20 µg/mL | nih.govresearchgate.netfrontiersin.org |

| Indole Production | Decreased | Vibrio parahaemolyticus | 20 µg/mL | nih.govresearchgate.netfrontiersin.org |

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of chromone derivatives is a well-documented area of study.

The chromone scaffold is the fundamental nucleus of flavonoids, which are renowned for their antioxidant properties. nih.gov Studies on semicarbazone-based Schiff bases of 2-anilino-3-formylchromone derivatives have investigated their radical scavenging activities. bio-conferences.org It was noted that the substitution of electron-withdrawing groups, such as a chloro group at the C-6 position of the chromone, enhances the radical scavenging activity. bio-conferences.org Specifically, 6-chloro derivatives showed promising results in radical scavenging assays using DPPH (2,2-diphenyl-1-picrylhydrazyl). bio-conferences.org Another related compound, 6-chloro-3-formyl-7-methylchromone (B182476), has also been noted for its antioxidant properties, suggesting its potential use as an antioxidant in various industries. chembk.com

Enzyme Inhibition Studies

The ability of 3-formylchromone derivatives to inhibit specific enzymes has been investigated, revealing potential therapeutic applications.

In a study focusing on anti-Helicobacter pylori and urease inhibitory activities, it was found that 6,8-dichloro-3-formylchromone exhibited potent inhibition of jack bean urease. josai.ac.jp Urease is a crucial enzyme for the survival of H. pylori in the acidic environment of the stomach. josai.ac.jp While this study highlighted the dichloro-derivative, it points to the potential of halogenated 3-formylchromones as enzyme inhibitors. josai.ac.jp

Monoamine Oxidase (MAO-B) Inhibition Profiles

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters. Its two isoforms, MAO-A and MAO-B, are important targets in the treatment of neurological disorders. josai.ac.jp Derivatives of this compound have been investigated for their ability to inhibit these enzymes.

Research into 3-styrylchromone derivatives, which can be synthesized from 3-formylchromones, has shown that most of these compounds selectively inhibit MAO-B. josai.ac.jp For instance, crystal structure analysis of human MAO-B in complex with chromone analogs reveals that the inhibitors bind within the active site cavity. The chromone moiety is positioned in front of the FAD cofactor, forming hydrogen bonds with key amino acid residues Tyr435 and Cys172, and fitting well within the hydrophobic active site. researcher.life This interaction leads to a tight-binding mechanism of inhibition, with some derivatives exhibiting Ki values as low as 17 nM and 55 nM. researcher.life

A docking study of N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide and N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide with MAO-B indicated that the halogen on the phenyl ring could interact with Pro104-Pro105, enhancing the binding affinity. josai.ac.jp This highlights the importance of the substitution pattern on the chromone and associated rings for potent and selective MAO-B inhibition.

Urease Inhibition Activity

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Several 3-formylchromone derivatives have been evaluated for their urease inhibitory potential.

Studies have shown that di-substituted 3-formylchromones are particularly effective. For example, 6,8-dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone (B7812786) have demonstrated potent inhibition of jack bean urease. josai.ac.jpnih.govjocpr.com In contrast, many mono-substituted derivatives, including this compound, exhibited little to no urease inhibitory activity at the tested concentrations (>200 µg/mL). researchgate.net This suggests that the presence and position of multiple halogen substituents on the chromone ring are crucial for significant urease inhibition.

Aldehyde Oxidase Inhibition

Aldehyde oxidase (AOX) is a molybdoflavoenzyme involved in the metabolism of various drugs and xenobiotics, primarily through the oxidation of aldehydes and nitrogen-containing heterocyclic compounds. nih.gov Inhibition of AOX can have significant implications for drug-drug interactions.

In silico studies, specifically PASS (Prediction of Activity Spectra for Substances) predictions, have identified 3-formylchromone derivatives as potential aldehyde oxidase inhibitors. researchgate.netresearchgate.net These computational predictions suggest that the 6-substituted 3-formylchromone scaffold is a promising starting point for developing compounds that can modulate AOX activity, which could be beneficial in the context of diabetes management. researchgate.net

Insulin (B600854) and Histidine Kinase Inhibition

In silico investigations have also pointed towards the potential of 3-formylchromone derivatives to act as inhibitors of key kinases involved in cellular signaling and disease. PASS prediction analyses have suggested that these compounds may function as insulin inhibitors and histidine kinase inhibitors. researchgate.netresearchgate.net Histidine kinases are crucial components of two-component regulatory systems in bacteria, making them attractive targets for novel antibacterial agents. nih.gov The potential for 6-substituted 3-formylchromones to inhibit these kinases opens up avenues for further research into their therapeutic applications. researchgate.netresearchgate.net

Effects on Mitochondrial Complex III Activity

Mitochondria are central to cellular energy production, and dysfunction in the mitochondrial electron transport chain is implicated in various diseases. dergipark.org.tr Mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) is a key component of this chain.

Studies have investigated the effects of 3-formylchromone derivatives on mitochondrial function. Research has shown that some chromone derivatives can positively influence mitochondrial function by normalizing aerobic/anaerobic metabolism. dergipark.org.tr A study on new derivatives of 3-formylchromone, including this compound, assessed their impact on the activity of mitochondrial complex III in the context of experimental cerebral ischemia. dergipark.org.trnih.gov The findings indicate that certain derivatives can modulate the activity of this complex, suggesting a potential neuroprotective effect by targeting mitochondrial dysfunction. dergipark.org.tr

Antiallergic Properties and Mast Cell Stabilization

Chromone derivatives have long been recognized for their antiallergic properties, which are often attributed to their ability to stabilize mast cell membranes. dergipark.org.trijpsonline.com The release of histamine (B1213489) and other inflammatory mediators from mast cells is a key event in allergic reactions.

Some 3-formylchromone derivatives have been reported to exhibit relatively strong anti-anaphylactic reactions. josai.ac.jp The chromone core is a foundational structure for compounds with antiallergenic activity, and modifications to this scaffold, such as those seen in this compound derivatives, are explored to develop agents that can act as both prophylactic and therapeutic treatments for allergic conditions. nih.govijpsonline.com

Antidiabetic Potential, including Insulin Degrading Enzyme (IDE) Affinity

The search for novel antidiabetic agents is a significant area of pharmaceutical research. science.gov 6-substituted 3-formylchromone derivatives have been identified as having potential in this area through various mechanisms. researchgate.net

One key target is the Insulin Degrading Enzyme (IDE), a major enzyme responsible for insulin catabolism. Inhibition of IDE can increase the bioavailability of insulin. Molecular docking studies have been performed on a series of 6-substituted 3-formylchromone derivatives to evaluate their binding affinity to IDE. researchgate.netresearchgate.net These computational analyses revealed that the compounds had a strong binding affinity for the IDE protein. Notably, a derivative, 6-isopropyl-3-formylchromone, showed a higher binding affinity (-8.5 kcal/mol) than the reference standard dapagliflozin (B1669812) (-7.9 kcal/mol). researchgate.netresearchgate.net These in silico results highlight the potential of the 6-substituted 3-formylchromone scaffold for the design of novel IDE inhibitors for diabetes therapy. researchgate.net

Interactive Data Table: Biological Activities of Chromone Derivatives

Below is a summary of the inhibitory activities discussed.

| Compound/Derivative Class | Target Enzyme/Activity | Key Findings | Reference(s) |

| 3-Styrylchromone Derivatives | Monoamine Oxidase B (MAO-B) | Selective inhibition with Ki values as low as 17 nM. Binds to the active site, interacting with Tyr435 and Cys172. | josai.ac.jpresearcher.life |

| 6,8-dichloro-3-formylchromone | Urease | Potent inhibition of jack bean urease. | josai.ac.jpnih.govjocpr.com |

| 6,8-dibromo-3-formylchromone | Urease | Potent inhibition of jack bean urease. | josai.ac.jpnih.gov |

| This compound | Urease | Little to no inhibitory activity (>200 µg/mL). | researchgate.net |

| 3-Formylchromone Derivatives | Aldehyde Oxidase (AOX) | Predicted to be potent inhibitors based on in silico (PASS) analysis. | researchgate.netresearchgate.net |

| 3-Formylchromone Derivatives | Insulin and Histidine Kinase | Predicted to be inhibitors based on in silico (PASS) analysis. | researchgate.netresearchgate.net |

| 3-Formylchromone Derivatives | Mitochondrial Complex III | Modulates enzyme activity, suggesting neuroprotective potential. | dergipark.org.tr |

| 6-isopropyl-3-formylchromone | Insulin Degrading Enzyme (IDE) | High binding affinity (-8.5 kcal/mol) in molecular docking studies. | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, these studies have been pivotal in identifying key structural features that govern their pharmacological effects.

The presence of the formyl group at the C-3 position of the chromone ring is widely considered essential for many of the observed biological activities. josai.ac.jp This α,β-unsaturated aldehyde system can act as a Michael acceptor, enabling it to react with biological nucleophiles and potentially contributing to its cytotoxic and other biological effects. josai.ac.jp

The nature and position of substituents on the benzene (B151609) ring of the chromone nucleus significantly modulate the biological potency. The introduction of a chlorine atom at the C-6 position, as seen in this compound, has been shown to be a critical modification. Studies have demonstrated that halogenation at this position can confer potent antibacterial and antibiofilm properties. researcher.life For instance, both this compound and its counterpart, 6-bromo-3-formylchromone, have exhibited significant activity against pathogenic Vibrio species. researcher.life

The substitution pattern on the chromone ring plays a differential role in various biological activities. For example, in studies of anti-Helicobacter pylori activity, 6,8-dichloro-3-formylchromone showed potent activity, whereas 6,8-dibromo-3-formylchromone had no such activity, though it was a potent urease inhibitor. josai.ac.jpresearchgate.net This highlights that specific substitutions can fine-tune the biological targeting of these compounds.

| Compound/Derivative | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Chloro group at C-6; Formyl group at C-3 | Antibacterial and antibiofilm activity; Active in multidrug resistance reversal | researcher.liferesearchgate.net |

| 6-Bromo-3-formylchromone | Bromo group at C-6; Formyl group at C-3 | Antibacterial and antibiofilm activity | researcher.life |

| 6,8-Dichloro-3-formylchromone | Dichloro substitution at C-6 and C-8 | Potent anti-H. pylori activity and urease inhibition | josai.ac.jpresearchgate.net |

| 6,8-Dibromo-3-formylchromone | Dibromo substitution at C-6 and C-8 | Potent urease inhibition but no anti-H. pylori activity | josai.ac.jpresearchgate.net |

| 6-Chloro-7-methyl-3-formylchromone | Chloro at C-6; Methyl at C-7 | Reported as toxic in some studies | researchgate.netsigmaaldrich.com |

Role in Fluorescent Probe Development for Biological Imaging

The inherent fluorescence of the chromone scaffold makes it an excellent platform for the development of fluorescent probes. chemimpex.comresearchgate.net These probes are indispensable tools in modern biology and medicine, allowing for the real-time visualization of ions, small molecules, and cellular processes within living systems. nih.gov this compound serves as a versatile building block in the synthesis of such probes. chemimpex.comchemimpex.com

The utility of this compound in this context stems from several key features. The chromone nucleus provides the core fluorophore, while the aldehyde group at the C-3 position offers a reactive handle for chemical modification. chemimpex.comnetascientific.com This allows chemists to conjugate the chromone scaffold to various receptor units designed to selectively interact with specific biological targets. Upon binding to its target, the probe is designed to exhibit a change in its fluorescence properties—such as an increase in intensity ("turn-on" probe) or a shift in emission wavelength—which can be detected by fluorescence microscopy. nih.gov

Derivatives of this compound, such as 2-amino-6-chloro-3-formylchromone, are also employed in the creation of fluorescent materials. chemimpex.com The combination of the chromone's photophysical properties with the reactivity of its functional groups enables the rational design of probes for diverse applications in biological imaging. chemimpex.comnetascientific.com The development of these advanced diagnostic tools facilitates a deeper understanding of complex biological functions and pathologies at the cellular level. nih.gov

| Compound | Key Feature for Probe Development | Application | Reference |

|---|---|---|---|

| This compound | Chromone backbone (fluorophore) and reactive C-3 formyl group for derivatization. | Serves as a building block for creating fluorescent probes for biological imaging. | chemimpex.comchemimpex.com |

| 3-Formylchromone (parent compound) | Photophysical properties and reactive aldehyde group. | Used in the synthesis of fluorescent materials and dyes for visualizing cellular processes. | netascientific.com |

| 2-Amino-6-chloro-3-formylchromone | Amino and formyl groups on the chromone scaffold enhance reactivity for synthesis. | Development of fluorescent probes for real-time visualization of cellular events. | chemimpex.com |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Chloro 3 Formylchromone and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of 6-Chloro-3-formylchromone is expected to show distinct signals corresponding to each of its five hydrogen atoms. The aldehydic proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5-10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl group. The proton at the C-2 position of the pyrone ring is also expected to be a singlet, appearing significantly downfield (around δ 8.5-9.0 ppm) because of the anisotropic effects of the adjacent carbonyl group and the ring oxygen.

The three protons on the benzene (B151609) ring (H-5, H-7, and H-8) form an ABC spin system.

H-5: This proton is expected to appear as a doublet, coupled to H-7. Its chemical shift would be influenced by the adjacent pyrone ring carbonyl.

H-7: This proton would likely appear as a doublet of doublets, being coupled to both H-5 and H-8.

H-8: This proton is expected to be a doublet, coupled to H-7.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound skeleton. The carbonyl carbons are the most deshielded, with the pyrone C-4 carbonyl typically appearing around δ 175-180 ppm and the formyl C=O carbon appearing further downfield, around δ 185-195 ppm. The carbon atom bearing the chlorine (C-6) would show a chemical shift characteristic of substituted aromatic carbons.

While specific experimental data for the parent this compound is not widely published, analysis of related 3-formylchromone derivatives confirms these general patterns, allowing for confident structural assignment. sciforum.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | 8.5 - 9.0 (s) | 155 - 160 |

| C-3 | - | 120 - 125 |

| C-4 | - | 175 - 180 |

| C-4a | - | 122 - 127 |

| C-5 | 7.8 - 8.2 (d) | 125 - 130 |

| C-6 | - | 130 - 135 |

| C-7 | 7.4 - 7.7 (dd) | 120 - 125 |

| C-8 | 7.6 - 7.9 (d) | 135 - 140 |

| C-8a | - | 150 - 155 |

| -CHO | 9.5 - 10.5 (s) | 185 - 195 |

Note: Predicted values are based on general principles and data from related chromone (B188151) structures. s = singlet, d = doublet, dd = doublet of doublets.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is dominated by characteristic absorption bands that confirm its key structural features. The most prominent of these are the carbonyl (C=O) stretching vibrations. Due to the electronic differences between the aldehyde and the ketone in the pyrone ring, two distinct C=O bands are observed.

Aldehyde C=O Stretch: A strong absorption band typically appears in the region of 1690-1715 cm⁻¹.

Pyrone C=O Stretch: A strong band for the γ-pyrone carbonyl is observed at a lower wavenumber, generally between 1635-1660 cm⁻¹. sciforum.net

Other significant peaks in the spectrum include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the ether linkage in the pyrone ring, typically found in the 1200-1300 cm⁻¹ range. asianpubs.org

C-Cl Stretch: A medium to strong absorption in the fingerprint region, expected around 750-800 cm⁻¹, confirming the presence of the chlorine substituent. asianpubs.org

Spectroscopic data from related compounds, such as 6-Chloro-8-nitro-3-formyl-chromone, show a C=O band at ~1655 cm⁻¹, a C-O-C band at 1245.9 cm⁻¹, and a C-Cl band at 769.4 cm⁻¹, which aligns with the expected values. asianpubs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Pyrone C=O | Stretch | 1635 - 1660 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C (Ether) | Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 750 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₁₀H₅ClO₃), the calculated molecular weight is approximately 208.6 g/mol . A key feature in its mass spectrum is the molecular ion peak ([M]⁺˙), which will appear as a pair of peaks due to the natural isotopic abundance of chlorine:

[M]⁺˙: A peak corresponding to the molecule containing the ³⁵Cl isotope (m/z ≈ 208).

[M+2]⁺˙: A peak corresponding to the molecule containing the ³⁷Cl isotope (m/z ≈ 210). The relative intensity of these peaks is approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.

The fragmentation of 6-chloro-chromone derivatives upon electron impact often follows characteristic pathways that provide structural confirmation. One of the primary fragmentation mechanisms for the chromone ring is a retro-Diels-Alder (rDA) reaction. This process involves the cleavage of the pyrone ring, leading to the formation of a quinonoid radical ion. For this compound, this would result in a characteristic fragment ion at m/z 154/156. asianpubs.org

Another common fragmentation is the loss of the formyl group via α-cleavage, which can occur through the loss of a hydrogen radical (H•, 1 amu) or a formyl radical (•CHO, 29 amu), followed by the loss of carbon monoxide (CO, 28 amu). asianpubs.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Fragmentation Pathway |

| 208 | 210 | [C₁₀H₅ClO₃]⁺˙ | Molecular Ion ([M]⁺˙) |

| 180 | 182 | [C₉H₅ClO₂]⁺˙ | [M - CO]⁺˙ |

| 179 | 181 | [C₁₀H₄ClO₂]⁺ | [M - H]⁺ |

| 154 | 156 | [C₇H₄ClO]⁺˙ | Retro-Diels-Alder Reaction |

| 126 | 128 | [C₆H₄Cl]⁺ | [m/z 154/156 - CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can calculate the exact atomic coordinates, bond lengths, bond angles, and torsional angles of a molecule. wikipedia.org This technique provides an unambiguous confirmation of molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. wikipedia.org

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Formylchromone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of chromone (B188151) derivatives. researchgate.net These calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of 6-chloro-3-formylchromone.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, NBO Analysis)

DFT calculations are instrumental in elucidating the electronic properties of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (Egap). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and bioactive nature. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For instance, in a functionalized quantum dot system, calculations showed that the LUMO of a grafted this compound molecule was localized over almost the entire ligand, while the HOMO was localized on the quantum dot, indicating the pathway for electronic transitions. nih.gov Studies on related 3-formylchromone derivatives using the B3LYP functional have confirmed the bioactive nature of these compounds through the analysis of their HOMO-LUMO gaps. nih.gov

Natural Bond Orbital (NBO) analysis is another crucial technique used to understand intramolecular charge transfer and delocalization within the molecule. researchgate.netnih.gov NBO analysis provides insights into the interactions between filled and vacant orbitals, which stabilize the molecule and influence its electronic properties.

| Computational Parameter | Description | Typical Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and potential bioactivity. researchgate.netscispace.com |

| NBO Analysis | Analyzes charge transfer and orbital interactions. | Reveals hyperconjugative interactions and intramolecular charge transfer, contributing to molecular stability. researchgate.netnih.gov |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface. | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites, predicting interaction points. nih.gov |

Table 1: Key electronic structure parameters calculated using DFT and their significance.

Thermochemical and Conformational Stability Studies

DFT calculations are also employed to investigate the thermochemical properties and conformational stability of molecules. By optimizing the molecular geometry, researchers can find the lowest energy conformation, which is the most stable arrangement of atoms. researchgate.net Subsequent frequency calculations are performed to confirm that this optimized structure corresponds to a true energy minimum on the potential energy surface.

In studies of related chromone reactions, DFT calculations at the ωB97X-D/6-31G* level of theory were used to determine the thermodynamic stability of different isomers and intermediates. acs.org By comparing the relative energies (typically in kcal/mol), scientists can predict which conformation or isomer is more likely to be observed experimentally. acs.org These calculations provide crucial data on the molecule's stability and preferred three-dimensional shape.

| Parameter | Method of Calculation | Significance |

| Optimized Geometry | DFT energy minimization | Predicts the most stable 3D structure of the molecule. researchgate.net |

| Vibrational Frequencies | DFT frequency calculations | Confirms the optimized structure is a stable minimum and allows for the calculation of thermochemical data like enthalpy and Gibbs free energy. |

| Relative Energy (ΔE) | Comparison of total energies of different conformers/isomers | Determines the most thermodynamically stable species. A difference of a few kcal/mol can dictate product ratios. acs.org |

Table 2: Parameters for studying thermochemical and conformational stability.

Reaction Mechanism Elucidation through DFT

A significant application of DFT is the elucidation of chemical reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. acs.org This allows researchers to understand the feasibility of a reaction and predict its outcome.

For example, DFT studies have been used to understand the three-component Kabachnik–Fields reaction involving 3-formyl-6-methylchromone. acs.org The calculations helped to explain why different products were formed under various conditions by comparing the stability of reaction intermediates. acs.org Similarly, the reactions of 3-formylchromones with primary amines are known to yield different products depending on the solvent, a phenomenon that can be rationalized by examining the mechanism of nucleophilic addition and subsequent ring-opening, which can be modeled using DFT. researchgate.net This predictive power is invaluable for designing new synthetic routes and understanding the reactivity of the formyl group at the C-3 position of the chromone ring. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. scispace.comcore.ac.uk This method is central to drug discovery for predicting the interaction between a potential drug molecule like this compound and its biological target.

Prediction of Binding Affinities for Pharmacological Targets

Molecular docking simulations are used to screen this compound and its analogues against various pharmacological targets. These simulations calculate a "docking score" or "binding affinity," typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.net A more negative value indicates a stronger, more favorable interaction.

Studies on 6-substituted 3-formyl chromone derivatives have shown strong binding affinities for several protein targets, including insulin-degrading enzyme (IDE), cyclooxygenase (COX), and various kinases. researchgate.netnih.gov For example, a related derivative, 6-isopropyl-3-formyl chromone, showed a high binding affinity of -8.5 kcal/mol for IDE. researchgate.netnih.gov These predictions suggest that chromone derivatives have the potential to modulate the activity of these important biological targets.

| Protein Target | Function | Example Binding Affinity (Related Chromones) | Reference |

| Insulin-Degrading Enzyme (IDE) | Diabetes-related protein | -8.5 kcal/mol | researchgate.netnih.gov |

| Cyclooxygenase (COX) | Inflammation | - | researchgate.netnih.gov |

| Human Islet Amyloid Polypeptide (hIAPP) | Type 2 Diabetes | - | - |

| Various Kinases | Cell signaling, Cancer | - | researchgate.net |

| DNA Topoisomerase | DNA replication, Cancer | - | researchgate.net |

Table 3: Potential pharmacological targets for chromone derivatives and example binding affinities from docking studies.

Assessment of Ligand-Protein Complex Stability

While docking predicts the initial binding pose, Molecular Dynamics (MD) simulations are often performed to evaluate the stability of the ligand-protein complex over time. researchgate.netnih.gov MD simulations model the movement of atoms in the complex, providing insights into its dynamic behavior in a simulated physiological environment.

| Simulation Metric | Description | Indication of Stability | Example Value (Related Chromones) |

| RMSD (Root Mean Square Deviation) | Measures the deviation of protein backbone atoms over time. | A low, fluctuating value around a stable average indicates a stable complex. | 0.2 - 0.5 nm |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues. | Identifies flexible or rigid regions of the protein upon ligand binding. | - |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Persistent hydrogen bonds between ligand and protein indicate stable interactions. | - |